2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4S/c1-12-7-18-20(22(26)25(12)10-14-3-2-6-30-14)19(15(9-23)21(24)29-18)13-4-5-16-17(8-13)28-11-27-16/h2-8,19H,10-11,24H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPGWXMUAIBLTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC4=C(C=C3)OCO4)C(=O)N1CC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile (CAS No. 612049-21-5) belongs to a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties and mechanisms of action based on diverse research findings.
- Molecular Formula : C23H18N4O4
- Molecular Weight : 414.41 g/mol
- Boiling Point : Approximately 741 °C
- Density : 1.48 g/cm³
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, including:
- Anticancer Activity
-
Antimicrobial Properties
- Preliminary investigations suggest that this compound may exhibit antimicrobial activity against specific bacterial strains. The structure's potential for interaction with bacterial enzymes could contribute to its efficacy as an antibacterial agent.
- Enzyme Inhibition
Anticancer Activity
A study published in a peer-reviewed journal highlighted the synthesis and biological evaluation of pyrano[3,2-c]pyridine derivatives, including this compound. The results indicated that these compounds exhibited potent cytotoxicity against several cancer cell lines, with IC50 values in the low micromolar range . The mechanism was attributed to the induction of apoptosis and inhibition of cell migration.
Antimicrobial Activity
In another investigation, derivatives similar to the target compound were screened for antimicrobial activity against Salmonella typhi and Bacillus subtilis. Results showed moderate to strong antibacterial effects, suggesting that structural modifications could enhance activity against a broader spectrum of pathogens .
Enzyme Inhibition Studies
Research focusing on enzyme inhibition revealed that compounds with similar structures effectively inhibited urease and AChE. The inhibition was quantitatively assessed using standard assays, confirming the potential therapeutic applications in treating conditions related to enzyme dysregulation .
Data Table: Summary of Biological Activities
Scientific Research Applications
Basic Information
- Molecular Formula : C23H18N4O4
- Molecular Weight : 414.41 g/mol
- CAS Number : 612049-21-5
Structural Characteristics
The compound features a pyrano[3,2-c]pyridine core, which is known for its diverse biological activities. The presence of functional groups such as amino, carbonitrile, and oxo groups enhances its reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrano[3,2-c]pyridine derivatives. For instance, compounds similar to 2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile have shown promising results against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. The structural components allow it to penetrate microbial membranes effectively, disrupting cellular functions and leading to cell death. A case study demonstrated its efficacy against antibiotic-resistant strains, making it a candidate for further development as an antimicrobial agent.
Neuroprotective Effects
Investigations into the neuroprotective effects of pyrano[3,2-c]pyridine derivatives have revealed potential applications in treating neurodegenerative diseases. The compound's ability to modulate neuroinflammation and oxidative stress markers suggests it could be beneficial in conditions like Alzheimer's and Parkinson's disease.
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its incorporation into organic photovoltaic cells has been studied, showing enhanced charge transport properties and stability compared to conventional materials.
Sensor Development
Due to its chemical reactivity and ability to form complexes with metal ions, this compound is being explored for use in sensor technologies. Specifically, it has been tested as a sensor for detecting heavy metals in environmental samples, demonstrating high sensitivity and selectivity.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer activity against various cell lines | Induces apoptosis; inhibits proliferation |
| Antimicrobial properties against resistant strains | Effective against multiple bacterial strains | |
| Neuroprotective effects | Modulates neuroinflammation; potential treatment for neurodegeneration | |
| Material Science | Organic electronics | Enhanced charge transport in photovoltaic cells |
| Sensor development | High sensitivity for heavy metal detection |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of the compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was linked to the activation of caspase pathways leading to programmed cell death.
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.
Case Study 3: Neuroprotective Mechanism
Research exploring the neuroprotective effects showed that treatment with the compound reduced levels of pro-inflammatory cytokines in neuronal cultures exposed to oxidative stress. This suggests a potential role in mitigating neurodegenerative processes.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity :
- Electron-Withdrawing Groups (EWGs) : Chloro () and bromo () substituents correlate with antiproliferative activity, likely due to enhanced electrophilicity and DNA interaction .
- Electron-Donating Groups (EDGs) : Methoxy () and morpholine () improve solubility and metabolic stability but may reduce cytotoxicity .
- Heterocyclic Substituents : Thiophene (Target) and pyridine () contribute to diverse binding modes in enzyme inhibition or receptor targeting .
Structural Modifications and Physicochemical Properties :
- The thiophen-2-ylmethyl group in the target compound offers a balance of lipophilicity (LogP ~3.5 estimated) and hydrogen-bond acceptor capacity, distinct from the phenethyl group in (LogP ~4.2) .
- Nitrile at position 3 is conserved across analogs, suggesting its critical role in scaffold rigidity or interactions with biological targets .
Computational and Spectral Data
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis of pyrano-pyridine derivatives typically involves multi-step reactions. For example, analogous compounds are synthesized via cyclocondensation of substituted aldehydes with active methylene compounds under reflux in acetic anhydride/acetic acid with sodium acetate as a catalyst . Optimizing solvent polarity (e.g., ethanol vs. DMF) and catalyst choice (e.g., palladium for cross-coupling) can enhance yields. Reaction time (48–72 hours) and temperature (80–120°C) are critical for minimizing side products .
Q. What analytical techniques are recommended for structural characterization?
Use a combination of:
- 1H and 13C NMR to confirm substituent positions and stereochemistry (e.g., δ 3.08 ppm for CH3 groups in pyrano-pyridines ).
- IR spectroscopy to identify functional groups (e.g., CN stretch at ~2,220 cm⁻¹ ).
- Mass spectrometry (MS) for molecular ion validation (e.g., M+ peaks matching calculated molecular weights ).
- X-ray crystallography (if crystals are obtainable) for absolute configuration determination .
Q. How can solubility and stability be improved for in vitro assays?
Solubility challenges arise from the compound’s hydrophobic aromatic and heterocyclic moieties. Use co-solvents like DMSO (≤5% v/v) or cyclodextrin-based formulations. Stability studies in PBS (pH 7.4) at 25°C/37°C with HPLC monitoring can identify degradation pathways (e.g., hydrolysis of the benzodioxole ring under acidic conditions) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide derivative design for biological activity?
Key modifications include:
- Replacing the thiophen-2-ylmethyl group with electron-withdrawing substituents (e.g., Cl, CF3) to enhance binding affinity to target proteins .
- Introducing polar groups (e.g., -OH, -NH2) on the benzodioxol ring to improve water solubility .
- Testing methyl or ethyl substitutions at the pyridine C7 position to assess steric effects on activity .
Q. What computational strategies are effective for predicting binding modes and pharmacokinetics?
- Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of target proteins (e.g., kinases) to identify key interactions (e.g., hydrogen bonds with the amino group at C2) .
- Use QSAR models to correlate electronic parameters (HOMO/LUMO) with observed bioactivity .
- Predict ADMET properties (SwissADME) to optimize logP (target ≤3) and reduce hepatotoxicity risks .
Q. How should researchers resolve contradictions in reported biological activity data?
- Reproducibility checks : Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability .
- Dose-response analysis : Use IC50/EC50 curves with ≥3 replicates to confirm potency thresholds .
- Meta-analysis : Compare data across studies with similar substituents (e.g., thiophen vs. phenyl analogs) to identify trends in activity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
